1-Cyclopropylazetidin-3-ol
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Overview
Description
1-Cyclopropylazetidin-3-ol is a chemical compound with the CAS Number: 1356608-61-1. It has a molecular weight of 113.16 and its molecular formula is C6H11NO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2 . This code provides a way to encode the molecular structure using a standard notation.Physical and Chemical Properties Analysis
This compound has a molecular weight of 113.16 and its molecular formula is C6H11NO . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Enzymatic Activity and Drug Development
- Biocatalytic Synthesis Applications : The research on biocatalysis, specifically the enzymatic cyclopropanation to create pharmaceutical intermediates, highlights the potential of using enzymes to synthesize structurally complex compounds, including cyclopropane derivatives like 1-Cyclopropylazetidin-3-ol. The study by Hernandez et al. (2016) discusses the use of engineered enzymes for the highly selective synthesis of a cyclopropane precursor, showcasing the precision and efficiency of enzyme-catalyzed reactions in drug synthesis Hernandez et al., 2016.
Viral Inhibition Research
- Cyclophilin Inhibitors for Antiviral Therapy : Mackman et al. (2018) describe the discovery and optimization of cyclophilin inhibitors based on the sanglifehrin macrocycle. This research is significant for understanding how cyclophilin interactions with viral proteins can be targeted for therapeutic interventions. Given the role of cyclophilins in the lifecycle of viruses, compounds that modulate this interaction could provide a basis for developing antiviral therapies, potentially including analogs or derivatives of this compound Mackman et al., 2018.
Future Directions
Properties
IUPAC Name |
1-cyclopropylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-7(4-6)5-1-2-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPKSCOGDOGYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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